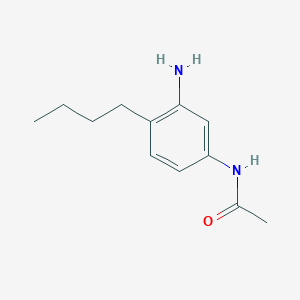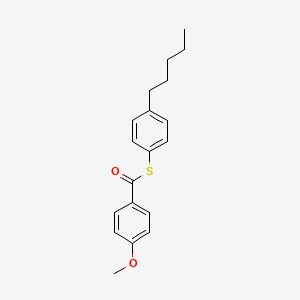
S-(4-Pentylphenyl) 4-methoxybenzene-1-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-Pentylphenyl) 4-methoxybenzene-1-carbothioate: is an organic compound that belongs to the class of thioesters It is characterized by the presence of a pentylphenyl group and a methoxybenzene group connected through a carbothioate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Pentylphenyl) 4-methoxybenzene-1-carbothioate typically involves the reaction of 4-pentylphenol with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the thioester using a thiol reagent like thiourea .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: S-(4-Pentylphenyl) 4-methoxybenzene-1-carbothioate can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
S-(4-Pentylphenyl) 4-methoxybenzene-1-carbothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and related compounds.
Biology: The compound can be used in studies involving enzyme inhibition, as thioesters are known to interact with certain enzymes.
Industry: Used in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of S-(4-Pentylphenyl) 4-methoxybenzene-1-carbothioate involves its interaction with molecular targets through its thioester group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The methoxybenzene group may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
S-(4-Pentylphenyl) 4-methoxybenzene-1-carbothioate is unique due to its specific combination of a pentylphenyl group and a methoxybenzene group connected through a carbothioate linkage. This structure imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
61518-89-6 |
|---|---|
Formule moléculaire |
C19H22O2S |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
S-(4-pentylphenyl) 4-methoxybenzenecarbothioate |
InChI |
InChI=1S/C19H22O2S/c1-3-4-5-6-15-7-13-18(14-8-15)22-19(20)16-9-11-17(21-2)12-10-16/h7-14H,3-6H2,1-2H3 |
Clé InChI |
PJHAANQOXRXEEF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane](/img/structure/B14588879.png)


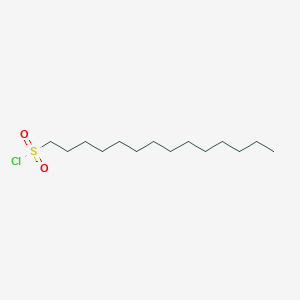

![2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14588917.png)
![1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14588925.png)
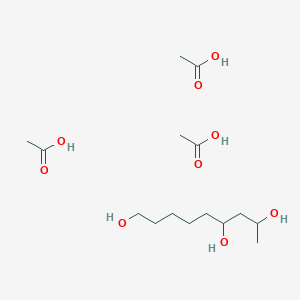
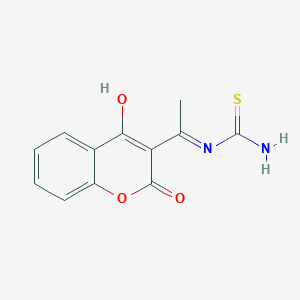
![7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one](/img/structure/B14588943.png)
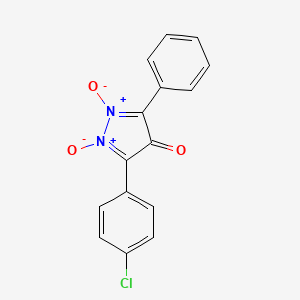
![2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14588962.png)
